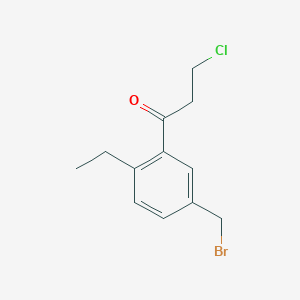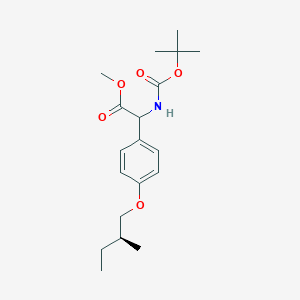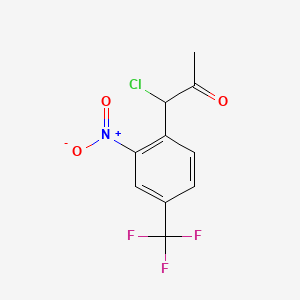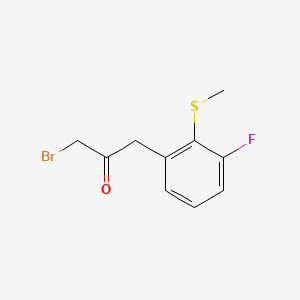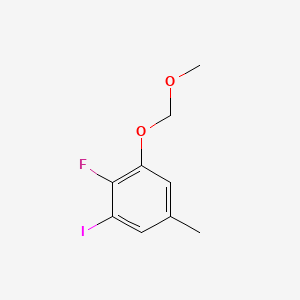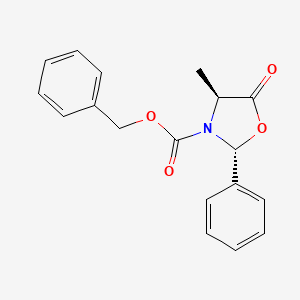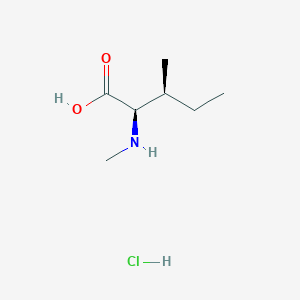
N-Me-D-Ile-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-D-Isoleucine Hydrochloride (N-Me-D-Ile-OH.HCl) is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a derivative of the amino acid isoleucine, where the amino group is methylated, and it is commonly used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Isoleucine Hydrochloride typically involves the methylation of D-isoleucine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually conducted in an aqueous or organic solvent under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-Methyl-D-Isoleucine Hydrochloride may involve large-scale methylation reactions using automated reactors to ensure consistency and efficiency. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-Methyl-D-Isoleucine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the methyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-Methyl-D-Isoleucine Hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In studies involving protein structure and function, as it can be incorporated into peptides to study their properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-Methyl-D-Isoleucine Hydrochloride involves its incorporation into peptides and proteins, where it can influence their structure and function. The methylation of the amino group can affect the compound’s interaction with other molecules, potentially altering its biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methyl-L-Isoleucine Hydrochloride: Similar in structure but with the L-isomer of isoleucine.
N-Methyl-D-Valine Hydrochloride: Another methylated amino acid derivative with a different side chain.
N-Methyl-D-Leucine Hydrochloride: Similar structure with a different side chain.
Uniqueness
N-Methyl-D-Isoleucine Hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group on the amino nitrogen. This modification can significantly impact its chemical and biological properties, making it distinct from other methylated amino acids.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
(2R,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChIキー |
MMBGZHHBWVCZFK-RIHPBJNCSA-N |
異性体SMILES |
CC[C@H](C)[C@H](C(=O)O)NC.Cl |
正規SMILES |
CCC(C)C(C(=O)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


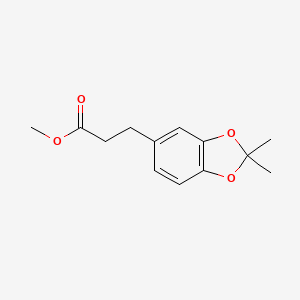
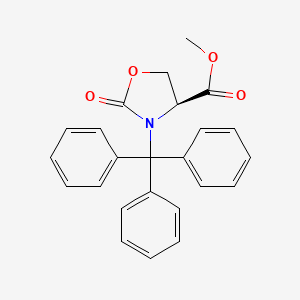
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
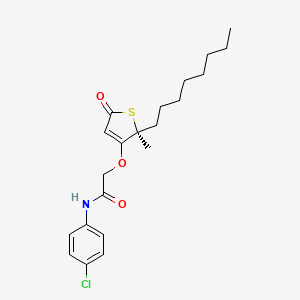
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
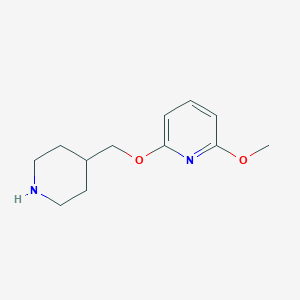
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
